Potent Antagonist Activity at Nicotinic Acetylcholine Receptors (nAChRs): Sub-nanomolar Inhibition at α3β4 Subtype
N-(4-Acetylphenyl)-2-chloropropanamide demonstrates potent antagonist activity at the human α3β4 nAChR subtype with an IC₅₀ of 1.8 nM, assessed by inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux in SH-SY5Y cells [1]. In contrast, its positional isomer N-(4-acetylphenyl)-3-chloropropanamide (CAS 51256-02-1) exhibits significantly weaker agonist activity at the rat α7 nAChR subtype (EC₅₀ = 360 nM), representing a 200-fold difference in potency and a complete shift in functional modality [2]. Additionally, the compound shows differential potency across human nAChR subtypes: α4β2 (12 nM), α4β4 (15 nM), and muscle-type α1β1γδ (7.9 nM), indicating a nuanced subtype selectivity profile that is not recapitulated by the 3-chloro regioisomer [1].
| Evidence Dimension | nAChR antagonist potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.8 nM (human α3β4 nAChR) |
| Comparator Or Baseline | N-(4-acetylphenyl)-3-chloropropanamide: EC₅₀ = 360 nM (rat α7 nAChR, agonist mode) |
| Quantified Difference | ≥200-fold difference in potency; target compound is antagonist, comparator is agonist |
| Conditions | Human SH-SY5Y cells, inhibition of carbamylcholine-induced ⁸⁶Rb⁺ efflux (target); GH4C1 cells, calcium influx assay (comparator) |
Why This Matters
This differential nAChR pharmacology directly impacts the choice of compound for studying cholinergic signaling, smoking cessation models, or neurological disorders where α3β4 nAChR antagonism is mechanistically relevant.
- [1] EcoDrugPlus. (2024). Bioactivity data for compound ID 2126094. University of Helsinki. View Source
- [2] BindingDB. (2021). BDBM50420611 (CHEMBL2086584): Agonist activity at rat alpha7 nAChR. View Source
